molecular formula C6H5I2N B1347260 2,4-Diiodoaniline CAS No. 533-70-0

2,4-Diiodoaniline

Cat. No.: B1347260
CAS No.: 533-70-0
M. Wt: 344.92 g/mol
InChI Key: YJWGKXIQTRYZSH-UHFFFAOYSA-N
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Description

2,4-Diiodoaniline is an organic compound with the molecular formula C6H5I2N. It is a derivative of aniline, where two iodine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including the production of dyes, pharmaceuticals, and agricultural chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the formation of this compound with high yield . Another method involves the use of N-iodosuccinimide (NIS) in a solid-state grinding process at room temperature, which offers advantages such as short reaction time and high yields .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide in acetic acid at room temperature has been evaluated for its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 2,4-diaminoaniline.

    Oxidation Reactions: Oxidation can lead to the formation of different products depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidation reactions.

Major Products Formed:

    Substitution: Products vary based on the substituent introduced.

    Reduction: 2,4-Diaminoaniline.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

2,4-Diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diiodoaniline involves its interaction with molecular targets through its iodine atoms. These interactions can lead to various biological effects, depending on the specific application. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    2,4,6-Triiodoaniline: Another iodinated derivative of aniline with three iodine atoms.

    2,4-Dichloroaniline: A chlorinated analogue with similar structural features but different reactivity.

    2,4-Dibromoaniline: A brominated analogue with distinct chemical properties.

Uniqueness: 2,4-Diiodoaniline is unique due to the presence of two iodine atoms, which impart specific reactivity and properties that are different from its chlorinated and brominated analogues. Its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2,4-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWGKXIQTRYZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80325485
Record name 2,4-Diiodoaniline
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Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

533-70-0
Record name 2,4-Diiodobenzenamine
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Record name 2,4-Diiodoaniline
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Record name 2,4-Diiodoaniline
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Record name 2,4-Diiodoaniline
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Record name 2,4-DIIODOANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4-Diiodoaniline influence its ability to form intermolecular interactions?

A1: this compound exhibits a weak intermolecular amine-amine N—H⋯N hydrogen-bonding interaction. [] This interaction leads to the formation of a helical chain structure that extends along the a-axis of the crystal lattice. Additionally, an intramolecular N—H⋯I hydrogen bond is also observed. [] These interactions highlight the influence of both the amine and iodine substituents on the molecule's crystal packing and potential interactions with other molecules.

Q2: Can the iodine atoms in this compound participate in halogen bonding?

A2: Yes, research suggests that the iodine atoms in this compound can indeed participate in halogen bonding. [] The electron-donating nature of the amine group in aniline derivatives generally favors ortho- and para-iodine atoms to act as halogen bond donors. [] This means the iodine atoms in the 2 and 4 positions of this compound are likely to act as Lewis acids, interacting with electron-rich species.

Q3: How can this compound be synthesized?

A3: this compound can be synthesized by iodinating aniline using potassium dichloroiodate (KICl2). [] This method allows for the controlled iodination of aniline, leading to the formation of diiodo- and triiodoanilines, including this compound.

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